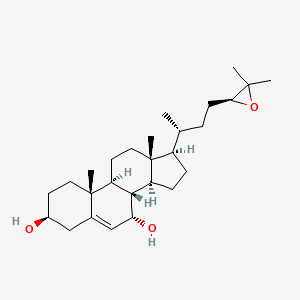

(24S,25)-epoxy-7alpha-hydroxycholesterol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(24S,25)-epoxy-7alpha-hydroxycholesterol is an oxysterol that is (24S,25)-epoxycholesterol bearing a hydroxy substituent at the 7alpha-position. It is a cholestanoid, a 7alpha-hydroxy steroid, a 3beta-sterol, an oxysterol, a 3beta-hydroxy-Delta(5)-steroid and an epoxy steroid.

Applications De Recherche Scientifique

Role in Brain Function

(24S,25)-epoxy-7alpha-hydroxycholesterol is known to cross the blood-brain barrier and plays a crucial role in brain cholesterol metabolism. It is synthesized in the brain and has been shown to influence neuronal function and survival. Research indicates that this oxysterol can modulate the activity of liver X receptors (LXRs), which are essential for cholesterol homeostasis in the brain .

Case Study: Neurodegenerative Diseases

A study highlighted that levels of (24S,25)-epoxycholesterol in the brains of mice were found to be significantly correlated with neurodegenerative conditions. The compound's ability to activate LXRs suggests a protective role against neuroinflammation and apoptosis in neuronal cells .

Cholesterol Regulation

This compound has been identified as a potent inhibitor of sterol regulatory element-binding protein (SREBP) processing, which is critical for cholesterol synthesis regulation. Its synthesis parallels that of cholesterol and serves as a feedback mechanism to maintain cholesterol homeostasis .

Case Study: Macrophage Function

In macrophages, the synthesis of (24S,25)-epoxycholesterol was shown to increase significantly when cholesterol synthesis was partially inhibited. This suggests that the compound may play a protective role against atherosclerosis by regulating lipid metabolism .

| Research | Implications |

|---|---|

| Macrophage Study | Increased synthesis of (24S,25)-epoxycholesterol by 60-fold under conditions of inhibited cholesterol synthesis indicates its role in lipid metabolism regulation . |

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines. For instance, it has been shown to inhibit the proliferation of gastric cancer cells at concentrations as low as 1 µM .

Case Study: Gastric Cancer

A study focusing on HGC-27 gastric cancer cells revealed that treatment with (24S,25)-epoxycholesterol led to significant reductions in cell viability and induced apoptosis through activation of apoptotic pathways .

Analyse Des Réactions Chimiques

Enzymatic Oxidation by Cholesterol Oxidase

Cholesterol oxidase catalyzes the oxidation of the 3β-hydroxyl group to a ketone, forming 24S,25-epoxycholest-4-en-3-one . This reaction is critical for analytical detection and quantification of the compound in biological samples .

Mechanism :

-

Oxidation at C3 converts the hydroxyl group to a ketone, forming a cholest-4-en-3-one backbone.

-

The epoxide and 7α-hydroxy groups remain intact during this process .

Acid-Catalyzed Hydrolysis

Under acidic conditions, the 24S,25-epoxide ring undergoes hydrolysis to yield 24,25-dihydroxycholesterol . This reaction mimics potential in vivo degradation pathways under low-pH environments .

Key Features :

-

Hydrolysis opens the epoxide ring, forming vicinal diols at C24 and C25.

Methanolysis

In methanol with acidic conditions, the epoxide reacts to form 24-hydroxy-25-methoxycholesterol , where one oxygen of the epoxide is replaced by a methoxy group .

Implications :

-

Demonstrates the susceptibility of the epoxide ring to nucleophilic attack.

-

Used in analytical derivatization to stabilize the compound for mass spectrometry .

Metabolism by CYP7B1 (Oxysterol 7α-Hydroxylase)

CYP7B1, a cytochrome P450 enzyme, metabolizes (24S,25)-epoxy-7alpha-hydroxycholesterol, though the exact product remains uncharacterized. Studies in Cyp7b1 knockout mice show elevated levels of the epoxide, confirming CYP7B1’s role in its catabolism .

Hypothesized Pathway :

-

Potential hydroxylation at an unmodified position (e.g., C27) or further oxidation of the side chain.

-

Likely enhances solubility for excretion or conversion into bile acids .

Isomerization During Derivatization

During analytical processing, the compound isomerizes to 24-oxocholesterol , a ketone derivative at C24. This side reaction complicates quantification but provides insights into its stability under laboratory conditions .

Data Table: Key Chemical Reactions and Products

Research Findings

-

Feedback Inhibition : Synthesis of this compound is tightly coupled to cholesterol synthesis in the mevalonate pathway. Excess cholesterol suppresses its production, while statins upregulate it .

-

Regulatory Role : The compound inhibits SREBP-2 processing and activates LXR-mediated transcription of genes like ABCA1, promoting cholesterol efflux .

-

Brain-Specific Metabolism : In rodent brains, CYP7B1 is the primary enzyme responsible for its catabolism, with levels ranging from 0.4–1.4 μg/g wet weight .

Propriétés

Formule moléculaire |

C27H44O3 |

|---|---|

Poids moléculaire |

416.6 g/mol |

Nom IUPAC |

(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R)-4-[(2S)-3,3-dimethyloxiran-2-yl]butan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |

InChI |

InChI=1S/C27H44O3/c1-16(6-9-23-25(2,3)30-23)19-7-8-20-24-21(11-13-27(19,20)5)26(4)12-10-18(28)14-17(26)15-22(24)29/h15-16,18-24,28-29H,6-14H2,1-5H3/t16-,18+,19-,20+,21+,22-,23+,24+,26+,27-/m1/s1 |

Clé InChI |

ZOABSEJBVHDTMB-HGDGZPEBSA-N |

SMILES isomérique |

C[C@H](CC[C@H]1C(O1)(C)C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@@H](C=C5[C@@]4(CC[C@@H](C5)O)C)O)C |

SMILES canonique |

CC(CCC1C(O1)(C)C)C2CCC3C2(CCC4C3C(C=C5C4(CCC(C5)O)C)O)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.